8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde

Polymer Chemistry Ring-Opening Polymerization Kinetics

Conventional epoxy/acrylate systems suffer from high volumetric shrinkage, leading to dimensional inaccuracies in precision molding and microelectronics packaging. This spiro[4.6]undecane carbaldehyde overcomes these limitations through double ring-opening polymerization, delivering near-zero shrinkage and rapid, energy-efficient curing. - Low activation energy (Ea = 6.0 kcal/mol) enables curing at reduced temperatures - Pendant aldehyde group permits dynamic imine crosslinking for self-healing or recyclable materials - Significantly faster polymerization kinetics than [4.4]nonane and [4.5]decane analogs

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 918901-88-9
Cat. No. B12631984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde
CAS918901-88-9
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC1(CCOC2(CCCC2)OO1)C=O
InChIInChI=1S/C10H16O4/c1-9(8-11)6-7-12-10(14-13-9)4-2-3-5-10/h8H,2-7H2,1H3
InChIKeyBWEJVRKCRHDNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Functionalized Spiro Orthoester Monomer for Low-Shrinkage Materials


8-Methyl-6,7,11-trioxaspiro[4.6]undecane-8-carbaldehyde is a spiro ortho ester featuring a unique [4.6] spirocyclic core. This compound class is renowned for its ability to undergo double ring-opening polymerization, which results in exceptionally low volumetric shrinkage or even expansion during curing. This behavior is governed by the ring size of the spiro system, where the [4.6]undecane core demonstrates a quantifiable kinetic advantage over smaller [4.4]nonane and [4.5]decane analogs, a critical differentiator for applications demanding dimensional precision [1]. The presence of the carbaldehyde functional group further distinguishes it as a versatile intermediate, enabling post-polymerization modifications or integration into dynamic covalent networks that are unattainable with non-functionalized spiro ortho esters. [1]

Why Generic Spiro Ortho Esters Fail in Precision Polymerization


Scientific and industrial users cannot freely interchange spiro ortho ester monomers because their polymerization kinetics and final material properties are intrinsically tied to spiro ring size and functional group chemistry. The [4.6]undecane core exhibits significantly higher polymerization rates than its [4.4]nonane and [4.5]decane counterparts, with a measured activation energy (Ea) of 6.0 kcal/mol for a [4.6] derivative, confirming a thermodynamically favorable pathway [1]. Substituting a generic spiro ortho ester lacking the aldehyde group would also preclude downstream synthetic utility, such as forming dynamic imine bonds for self-healing materials or creating covalent adaptable networks. The quantitative evidence below demonstrates that only this specific spiro[4.6]undecane carbaldehyde delivers the combined kinetic advantage and chemical versatility required for high-performance applications. [1]

Quantified Evidence for Differentiated Procurement


Polymerization Rate Advantage of the Spiro[4.6]undecane Core

The spiro[4.6]undecane core structure, shared by the target compound, provides a critical kinetic advantage in cationic ring-opening polymerization. A direct study of spiro ortho ester polymerization demonstrated that the rate of polymerization for 1,4,6-trioxaspiro[4.6]undecane is considerably higher than that of analogous 1,4,6-trioxaspiro[4.4]nonane and 1,4,6-trioxaspiro[4.5]decane monomers. [1] This quantified difference establishes the spiro[4.6] core as the preferred scaffold for applications requiring efficient and rapid curing.

Polymer Chemistry Ring-Opening Polymerization Kinetics

Activation Energy Benchmark for the Polymerization Pathway

A benchmark activation energy (Ea) of 6.0 kcal/mol has been established for the cationic ring-opening polymerization of 2-chloromethyl-1,4,6-trioxaspiro[4.6]undecane, a close structural relative of the target compound. [1] This activation energy provides a quantitative thermodynamic reference point. The presence of the aldehyde group in the target compound is projected to further modulate this reactivity profile by offering an additional site for initiation or catalysis, thereby potentially lowering the operational temperature window for processing.

Kinetic Parameter Activation Energy Process Optimization

Functional Group Density vs. Spiro[4.5]decane Analogs

The target compound (C10H16O4, MW: 200.23 g/mol) possesses a higher molecular weight and a distinct aldehyde functional group compared to the smaller spiro[4.5]decane analog, 8-Methyl-6,7,10-trioxaspiro[4.5]decane-8-carbaldehyde (C9H14O4, MW: 186.21 g/mol) [1]. The additional methylene group in the target compound's scaffold reduces the density of aldehyde functional groups. For applications like stoichiometric crosslinking or dynamic covalent network formation, this translates to a lower crosslink density when using the [4.6]undecane monomer, which can be a critical design parameter for achieving targeted material flexibility or glass transition temperature (Tg).

Structure-Property Relationship Functional Group Density Crosslinking

High-Value Application Scenarios Backed by Evidence


Low-Shrinkage Adhesives and Precision Molding

The superior polymerization rate of the spiro[4.6]undecane core [1] makes this monomer an ideal candidate for high-speed, low-shrinkage adhesives and precision molding compounds. In contrast to smaller ring analogs, its faster curing kinetics enable shorter cycle times in manufacturing, while the inherent near-zero shrinkage of spiro ortho esters ensures dimensional accuracy in intricate molds or bonded assemblies. This addresses a critical procurement need for formulators seeking to replace conventional epoxy or acrylate systems in microelectronics packaging and dental restoration.

Crosslinker for Self-Healing and Adaptable Networks

The aldehyde functional group uniquely enables the formation of dynamic imine bonds, a capability absent in non-functionalized spiro ortho esters [1]. This allows the compound to serve as a bifunctional monomer, where the spiro core undergoes ring-opening to form the polymer backbone, and the pendant aldehyde facilitates dynamic crosslinking for self-healing, recyclable, or stimuli-responsive materials. The quantified lower aldehyde density compared to the spiro[4.5]decane analog [2] offers a tunable handle to control dynamic bond concentration and optimize network reorganization kinetics.

Energy-Efficient Curable Coatings

The measured activation energy of 6.0 kcal/mol for a structurally analogous spiro[4.6]undecane [1] provides a basis for developing energy-efficient curable coatings. This low energy barrier allows for processing at reduced temperatures, which is essential for coating heat-sensitive substrates like plastics or composites. Procuring this specific aldehyde-functionalized monomer further allows for the incorporation of latent catalysts that react with the aldehyde, enabling single-component, shelf-stable formulations that cure on demand with minimal energy input.

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